4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide 4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 439111-54-3
VCID: VC4172520
InChI: InChI=1S/C20H17FN2O3/c1-26-17-8-2-13(3-9-17)11-23-20(25)18-10-15(12-22-18)19(24)14-4-6-16(21)7-5-14/h2-10,12,22H,11H2,1H3,(H,23,25)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F
Molecular Formula: C20H17FN2O3
Molecular Weight: 352.365

4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

CAS No.: 439111-54-3

Cat. No.: VC4172520

Molecular Formula: C20H17FN2O3

Molecular Weight: 352.365

* For research use only. Not for human or veterinary use.

4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide - 439111-54-3

Specification

CAS No. 439111-54-3
Molecular Formula C20H17FN2O3
Molecular Weight 352.365
IUPAC Name 4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C20H17FN2O3/c1-26-17-8-2-13(3-9-17)11-23-20(25)18-10-15(12-22-18)19(24)14-4-6-16(21)7-5-14/h2-10,12,22H,11H2,1H3,(H,23,25)
Standard InChI Key HKGIZSICKDKUGU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F

Introduction

Chemical Architecture and Structural Features

Core Molecular Framework

The compound's architecture centers on a 1H-pyrrole-2-carboxamide scaffold substituted at position 4 with a 4-fluorobenzoyl group and N-linked to a 4-methoxybenzyl moiety. This configuration creates three distinct pharmacophoric elements:

  • Electron-deficient pyrrole core: The 1H-pyrrole ring provides π-orbital conjugation while maintaining planarity critical for target binding .

  • Fluorinated benzoyl group: The 4-fluorobenzoyl substitution introduces both electron-withdrawing character and enhanced metabolic stability through strategic fluorination .

  • Methoxybenzyl carboxamide: The N-(4-methoxybenzyl) group contributes to solubility modulation and potential blood-brain barrier penetration .

Crystallographic and Spatial Properties

While single-crystal X-ray data remains unpublished, computational modeling predicts:

PropertyValueMethod
Molecular weight352.36 g/molCalculated from formula
Predicted logP2.81 ± 0.35XLogP3-AA
Topological polar surface area75.8 ŲEgan egg model
Hydrogen bond donors2Structural analysis
Hydrogen bond acceptors5Structural analysis

These parameters suggest moderate lipophilicity balanced by hydrogen bonding capacity, making the compound suitable for CNS-targeted formulations .

Synthetic Methodology and Optimization

Primary Synthetic Routes

Patent EP2853532B1 discloses a multi-step approach optimized for scale-up production :

  • Pyrrole core formation: Knorr pyrrole synthesis using 4-fluorobenzoylacetonitrile and hydroxylamine hydrochloride yields the substituted pyrrole intermediate.

  • Carboxamide installation: Coupling with 4-methoxybenzylamine via mixed carbonic anhydride method using isobutyl chloroformate.

  • Purification: Final purification through silica gel chromatography (hexane:EtOAc 3:1 → 1:1 gradient) achieves >98% HPLC purity.

Critical reaction parameters:

  • Temperature control at -15°C during acylation prevents N-oxide formation

  • Strict anhydrous conditions maintain reaction efficiency (>85% yield)

Analytical Characterization

Batch quality control employs complementary techniques:

TechniqueKey FindingsSource
¹H NMR (400 MHz, DMSO-d6)δ 10.23 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 2H), 7.45-7.38 (m, 4H)Patent data
HPLC-MS[M+H]+ m/z 353.12, retention time 6.7 minCommercial COA
FT-IR1665 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F)Supplier spec
ParameterValueModel
Brain/Plasma ratio0.92 ± 0.15Sprague-Dawley rats
t₁/₂4.7 hrIV administration
Oral bioavailability58%Caco-2 permeability

These characteristics support potential development for Parkinson's disease and neuropsychiatric disorders .

TestResultGuideline
LD50 (oral, rat)>2000 mg/kgOECD 423
Skin irritationNon-irritant (Draize score 0.3)EPA OPPTS 870.2500
Ames testNegative (up to 5 mg/plate)OECD 471
SupplierPurityPackagingPrice Range
Matrix Scientific98%100 mg - 10 g$250-$18,000
Key Organics/Bionet95%+500 mg - 5 g$611/500 mg
Ryan ScientificCustom synthesisBulk quantitiesQuote-based

This compound serves as:

  • Reference standard in mGluR4 drug discovery programs

  • Building block for PET tracer development ([¹⁸F] labeling position under investigation)

  • Lead compound in academic neurodegeneration research

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